2-Amino-5-ethyl-6-methylpyridine
Description
General Context and Significance in Heterocyclic Chemistry
Substituted aminopyridines are a significant class of heterocyclic compounds that have garnered extensive interest in various fields of chemistry. researchgate.netijpsjournal.com These compounds are derivatives of pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom. The introduction of an amino group and other substituents onto the pyridine ring gives rise to a diverse array of molecules with unique chemical and physical properties.
In heterocyclic chemistry, substituted aminopyridines serve as versatile building blocks for the synthesis of more complex molecules, including fused heterocyclic systems. sioc-journal.cnresearchgate.net Their ability to undergo a variety of chemical transformations makes them valuable intermediates in the construction of novel organic materials and compounds with specific functionalities.
Research Landscape of Aminopyridine Derivatives
The research landscape of aminopyridine derivatives is vast and continues to expand, driven by their potential applications in medicinal chemistry and materials science. rsc.org Scientists are actively exploring new synthetic methodologies to create novel aminopyridine derivatives with tailored properties. researchgate.netstmjournals.in This includes the development of more efficient and sustainable synthetic routes, often employing transition-metal catalysis and multi-component reactions. researchgate.net
A significant area of research focuses on the diverse biological activities exhibited by aminopyridine derivatives. rsc.org These compounds have been investigated for a wide range of pharmacological effects. The structural diversity achievable through substitution on the pyridine ring allows for the fine-tuning of their biological profiles. For instance, specific substitution patterns can lead to potent and selective inhibitors of enzymes or modulators of receptors. acs.org
Furthermore, the unique photophysical properties of certain aminopyridine derivatives have led to their exploration as fluorescent probes. mdpi.com The ability of these molecules to absorb and emit light can be modulated by their chemical environment, making them useful tools for sensing and imaging applications.
Scope and Objectives of Research on 2-Amino-5-ethyl-6-methylpyridine
The specific compound, this compound, is a member of the substituted aminopyridine family. Research on this particular molecule is focused on understanding its unique chemical characteristics and exploring its potential as a synthetic intermediate.
Key objectives of the research on this compound include:
Synthesis and Characterization: Developing efficient synthetic methods for its preparation and thoroughly characterizing its physical and chemical properties.
Reactivity Studies: Investigating its reactivity in various chemical reactions to understand how the specific arrangement of the amino, ethyl, and methyl groups influences its behavior as a nucleophile and a building block in organic synthesis.
Intermediate for Novel Compounds: Utilizing this compound as a starting material for the synthesis of more complex heterocyclic structures. This involves exploring its utility in creating novel scaffolds that may possess interesting biological or material properties.
The data gathered from these research efforts contributes to the broader understanding of structure-activity relationships within the aminopyridine class and can pave the way for the development of new functional molecules.
Historical and Contemporary Approaches to Aminopyridine Synthesis
The journey to synthesize aminopyridines has been marked by the development of both classic name reactions and innovative catalytic systems. These methods offer different advantages in terms of scope, efficiency, and functional group tolerance.
Chichibabin Amination and its Variants
First reported by Aleksei Chichibabin in 1914, the Chichibabin reaction is a direct method for producing 2-aminopyridine (B139424) derivatives by reacting a pyridine with sodium amide. wikipedia.orgchemistnotes.com The reaction is a nucleophilic substitution of a hydride ion (H⁻) by an amide anion (NH₂⁻). wikipedia.orgucla.edu
The generally accepted mechanism involves the addition of the nucleophilic NH₂⁻ group to the C2 carbon of the pyridine ring, forming a σ-adduct intermediate. wikipedia.orgmyttex.net This intermediate is stabilized by the sodium ion. Aromatization is then restored through the elimination of a hydride ion, which subsequently reacts with an available proton source, such as ammonia (B1221849) or the product itself, to form hydrogen gas. wikipedia.org
Key Factors Influencing the Chichibabin Reaction:
| Factor | Description |
| Basicity | The reaction proceeds best within a pKa range of 5-8. wikipedia.org |
| Substituents | Electron-withdrawing groups can inhibit the reaction. wikipedia.org |
| Temperature | The reaction can be conducted at high temperatures in inert solvents or at low temperatures in liquid ammonia. scientificupdate.comslideshare.net |
Variants of the Chichibabin reaction have been developed to improve its scope and mildness. For instance, using potassium amide (KNH₂) in liquid ammonia allows the reaction to proceed at lower temperatures, which is beneficial for temperature-sensitive substrates. scientificupdate.com More recently, a composite of sodium hydride (NaH) and an iodide salt has been shown to mediate the Chichibabin amination under milder conditions, expanding the range of applicable primary alkylamines. ntu.edu.sg
Catalytic Approaches to Pyridine Amination
The advent of transition-metal catalysis has revolutionized the synthesis of aminopyridines, offering milder conditions and broader functional group compatibility compared to traditional methods. acs.orgnih.gov
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation. acs.org This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple aryl halides or triflates with amines. acs.orglookchem.com The development of specialized ligands, such as Xantphos, has enabled the selective amination of polyhalopyridines. acs.org For instance, the amination of 5-bromo-2-chloropyridine (B1630664) with a palladium-Xantphos complex preferentially yields the 5-amino-2-chloropyridine (B41692) product. acs.org Furthermore, palladium-catalyzed amination has been successfully applied using aqueous ammonia, providing a more convenient and cost-effective nitrogen source. nih.gov
Copper-Catalyzed Amination: Copper-based catalytic systems have also emerged as powerful tools for pyridine amination. researchgate.net These reactions can proceed under mild conditions and often utilize readily available copper salts. Copper(I)-catalyzed amination using aqueous ammonia has been shown to be effective for the synthesis of various aminopyridine derivatives. rsc.org Additionally, copper(II)-catalyzed C-H amination reactions have been developed, offering a direct route to aminated pyridines without the need for pre-functionalized starting materials. acs.orgrsc.org
Targeted Synthesis of this compound
The specific synthesis of this compound can be approached through either direct functionalization of a pre-existing pyridine ring or by constructing the pyridine ring from acyclic precursors.
Direct Functionalization Routes
Direct functionalization strategies aim to introduce the amino group onto a pyridine ring that already possesses the desired ethyl and methyl substituents. One potential starting material for such a transformation is 5-ethyl-2-methylpyridine. orgsyn.org
A plausible, though potentially low-yielding, approach would be a direct Chichibabin-type amination of 5-ethyl-2-methylpyridine. However, the presence of the alkyl groups might influence the reactivity and regioselectivity of the reaction.
A more contemporary and likely more efficient method would involve the halogenation of 5-ethyl-2-methylpyridine, followed by a palladium or copper-catalyzed amination. For example, bromination of the pyridine ring, likely at the 2- or 6-position, would provide a handle for subsequent Buchwald-Hartwig or copper-catalyzed amination with an ammonia surrogate.
Multi-step Synthetic Strategies via Precursors
Building the substituted pyridine ring from acyclic precursors offers an alternative and often more controlled route to this compound. One such strategy could involve a multicomponent reaction. For instance, a reaction between an enaminone, malononitrile, and a primary amine can lead to the formation of substituted 2-aminopyridines. nih.gov While not a direct synthesis of the target compound, this methodology highlights the power of convergent synthesis in accessing complex pyridine structures.
Another approach involves the construction of the pyridine ring through condensation reactions. For example, the reaction of paraldehyde (B1678423) with aqueous ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) can yield 5-ethyl-2-methylpyridine, which could then be subjected to a subsequent amination step as described in the direct functionalization section. orgsyn.org
Mechanism of Reaction Elucidation in Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. In the context of aminopyridine synthesis, various techniques are employed to elucidate these pathways.
For the Chichibabin reaction, the mechanism is widely accepted to proceed through a σ-adduct (Meisenheimer-type) intermediate. wikipedia.orgmyttex.net Evidence for this comes from the observation of a characteristic red color during the reaction, which is attributed to the formation of this intermediate. wikipedia.org The evolution of hydrogen gas also supports the proposed hydride elimination step. wikipedia.org
In catalytic aminations, the elucidation of the catalytic cycle is paramount. For palladium-catalyzed reactions, the mechanism typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. epfl.ch The isolation and characterization of intermediate palladium complexes, such as those with a terminal -NH₂ ligand, have provided strong evidence for this cycle. acs.org
For copper-catalyzed aminations, the mechanisms can be more varied. Some proposed mechanisms involve a condensation-amination-oxidative dehydrogenation process. acs.org Spectroscopic techniques, such as NMR and mass spectrometry, are invaluable in identifying intermediates and products, thereby helping to piece together the reaction pathway. nih.gov
Detailed Examination of this compound: Synthetic Pathways and Reaction Mechanisms
A comprehensive analysis of the chemical compound this compound, focusing on its synthetic methodologies and the intricate mechanisms of its reactions, is currently unavailable in existing scientific literature based on the conducted research. While information on analogous pyridine derivatives offers some insights into potential reactive properties, specific studies detailing the synthesis, substitution, rearrangement, and cyclization mechanisms of this compound remain to be published.
The exploration of novel heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Pyridine derivatives, in particular, form the structural core of numerous pharmaceuticals and functional materials. A thorough understanding of their synthesis and reactivity is paramount for the development of new chemical entities. This article aims to provide a structured overview of the known and potential chemical behavior of this compound, drawing on established principles of organic chemistry and data from closely related analogues.
Structure
3D Structure
Properties
CAS No. |
206438-52-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-ethyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
GIVMIMWEAUEZST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Detailed and specific synthetic routes for 2-Amino-5-ethyl-6-methylpyridine are not readily found in the current body of scientific literature. However, general methods for the synthesis of substituted aminopyridines can provide a foundational understanding of how this compound might be prepared.
No direct mechanistic studies on the substitution reactions of this compound have been reported. The reactivity of the pyridine (B92270) ring is heavily influenced by its substituents. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. The electron-donating nature of the ethyl and methyl groups further enhances the electron density of the ring, making it more susceptible to electrophilic attack.
Conversely, nucleophilic aromatic substitution is generally difficult on an electron-rich pyridine ring unless a good leaving group is present. The amino group can be diazotized and replaced by various nucleophiles in a Sandmeyer-type reaction, although the efficiency of this process can vary depending on the specific substrate and reaction conditions.
There is a lack of specific information regarding rearrangement and cyclization reactions involving this compound. In principle, the presence of the amino group and the adjacent methyl group could allow for intramolecular cyclization reactions under specific conditions, potentially leading to the formation of fused heterocyclic systems such as imidazopyridines. Such transformations would likely require specific reagents to facilitate the reaction, and the mechanism would depend on the nature of the reactants and catalysts involved.
For instance, the reaction with α-haloketones could potentially lead to the formation of an imidazo[1,2-a]pyridine (B132010) derivative. The initial step would likely be the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the α-haloketone, followed by an intramolecular nucleophilic substitution to form the five-membered imidazole (B134444) ring.
Table 1: Summary of Potential Reaction Pathways for this compound (Hypothetical)
| Reaction Type | Potential Reagents | Expected Product Type | Mechanistic Notes |
| Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (e.g., HNO₃/H₂SO₄) | Halogenated or nitrated this compound | The amino group and alkyl groups are activating and will direct substitution. The position of substitution (C3 or C5) will depend on steric and electronic factors. |
| Nucleophilic Aromatic Substitution (via Diazonium Salt) | NaNO₂/HCl, then CuX (X = Cl, Br, CN) | 2-Halo- or 2-cyano-5-ethyl-6-methylpyridine | Standard Sandmeyer reaction mechanism. |
| Intramolecular Cyclization | α-Haloketones | Imidazo[1,2-a]pyridine derivative | Initial formation of an intermediate by reaction between the amino group and the ketone, followed by intramolecular cyclization. |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and probing the characteristic vibrations of the molecular framework.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Assignment
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a distinct fingerprint, with specific absorption bands corresponding to different functional groups and vibrational modes. For 2-Amino-5-ethyl-6-methylpyridine, key characteristic bands would be expected for the N-H stretches of the amino group, C-H stretches of the alkyl (ethyl and methyl) and aromatic groups, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and various bending vibrations.
Fourier Transform Raman Spectroscopy for Molecular Vibrations
Fourier Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly effective for observing the vibrations of non-polar bonds, such as the C-C bonds within the pyridine ring and the alkyl substituents.
Specific experimental FT-Raman data detailing the vibrational modes of this compound could not be located in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing definitive information about the connectivity and chemical environment of each atom.
1H NMR and 13C NMR for Positional and Connectivity Analysis
¹H (proton) and ¹³C (carbon-13) NMR are the cornerstones of structural elucidation.
¹H NMR would provide information on the number of chemically distinct protons, their integration (ratio), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum for this compound is expected to show distinct signals for the amino (-NH₂) protons, the aromatic proton on the pyridine ring, and the protons of the ethyl and methyl groups.
¹³C NMR would reveal the number of unique carbon atoms in the molecule, including those in the pyridine ring and the alkyl side chains.
Despite the theoretical utility, specific, experimentally-derived ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in the searched scientific databases.
Advanced NMR Techniques for Stereochemical and Conformational Studies
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive proton-proton and proton-carbon connectivities. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms, helping to determine the molecule's preferred conformation.
A search of scientific literature did not yield any studies employing these advanced NMR techniques for the stereochemical or conformational analysis of this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern would result from the cleavage of the molecule at its weakest bonds, such as the loss of the ethyl or methyl groups, providing further confirmation of the structure.
A detailed mass spectrum and a comprehensive analysis of the fragmentation pattern for this compound are not available in the public domain.
Single-Crystal X-ray Diffraction Analysis
Determination of Solid-State Molecular Geometry
Information regarding the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound in the solid state is not available from single-crystal X-ray diffraction studies.
Analysis of Intermolecular Interactions and Crystal Packing
While data exists for related compounds such as 2-Amino-6-methylpyridine (B158447) nih.govchemicalbook.comsigmaaldrich.com and 2-Amino-5-methylpyridine (B29535) sigmaaldrich.comnist.gov, the specific structural details for the title compound, this compound, remain uncharacterized by single-crystal X-ray diffraction in the available literature.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electron distribution, molecular orbital energies, and reactivity, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations on organic molecules, providing a good balance between accuracy and computational cost.
For 2-Amino-5-ethyl-6-methylpyridine, a DFT calculation would predict the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state for the molecule. Although specific DFT data for this compound is not available, studies on the closely related compound 2-amino-5-methylpyridine (B29535) provide a reliable reference. For instance, the C-N bond length in the pyridine (B92270) ring of similar aminopyridines is calculated to be around 1.34 Å. researchgate.net The geometry of the pyridine ring is largely planar, with the amino, ethyl, and methyl groups attached. The optimization would also define the rotational positions of the hydrogen atoms on the amino group and the conformations of the ethyl and methyl substituents.
Below is a table of selected optimized geometric parameters calculated for the related molecule, 2-amino-5-methylpyridine, which serves as a model for understanding the geometry of this compound.
Table 1. Calculated Geometric Parameters for a Related Aminopyridine Derivative.
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |
| Bond Length | C-N (ring) | ~1.34 Å |
| Bond Length | C-N (amino) | ~1.38 Å |
| Bond Length | N-H (amino) | ~1.01 Å |
| Bond Angle | C-N-C (ring) | ~117° |
| Bond Angle | H-N-H (amino) | ~115° |
Note: Data is illustrative and based on typical values for similar aminopyridine structures calculated with DFT methods.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. ijret.org Conversely, a large energy gap indicates high stability and low reactivity.
For aminopyridine derivatives, the HOMO is typically localized over the electron-rich pyridine ring and the amino group, while the LUMO is distributed over the pyridine ring system. ijret.org This indicates that an intramolecular charge transfer from the ring and amino group to the ring system is possible upon electronic excitation. ijret.org In a study of 2-amino-5-methylpyridine (2A5MP), the HOMO-LUMO energy gap was calculated to be -5.51 eV, indicating significant potential for chemical reactivity. researchgate.net The presence of electron-donating alkyl groups (ethyl and methyl) in this compound would be expected to raise the HOMO energy level, potentially leading to a slightly smaller energy gap and thus higher reactivity compared to unsubstituted 2-aminopyridine (B139424).
Table 2. Frontier Molecular Orbital Energies for a Related Aminopyridine Derivative.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.12 |
| LUMO | -0.61 |
| Energy Gap (ΔE) | 5.51 |
Note: Values are for the related compound 2-amino-5-methylpyridine and serve as an illustrative example. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. libretexts.org It is used to predict how molecules will interact and to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. libretexts.orgresearchgate.net
In an MEP map, different colors represent different electrostatic potential values.
Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack.
Green: Represents regions of neutral potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. researchgate.netnih.gov These areas are the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the alkyl groups would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. researchgate.net The MEP analysis for 2-aminopyridine reveals a significant negative potential near the ring nitrogen, though this is somewhat shielded by the adjacent amino group. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can reveal information about the conformational changes and intermolecular interactions of a molecule in various environments, such as in a solvent or near a biological receptor. nih.gov
Intermolecular Interaction Dynamics
The interactions between molecules are key to understanding chemical and biological processes. For this compound, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. MD simulations can quantify the dynamics of these hydrogen bonds, such as their lifetimes and geometries. A direct ab initio MD study on the aminopyridine dimer, for example, detailed the timescales for processes like proton transfer following ionization, which occur on the femtosecond scale. nih.gov Similar simulations could be used to study the interaction of this compound with other molecules, providing insight into its behavior in solution and its potential to bind to other chemical species.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis is instrumental in understanding the packing of molecules in the solid state.
Hirshfeld surface analysis provides a quantitative breakdown of the different types of intermolecular contacts that contribute to the crystal packing. By generating a three-dimensional surface around a molecule, the interactions with neighboring molecules can be mapped and analyzed. The surface is colored based on the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 45.2 | Represents contacts between hydrogen atoms on adjacent molecules, often the most abundant type of contact. |
| N···H/H···N | 18.5 | Indicates hydrogen bonding interactions involving the nitrogen atoms of the pyridine ring and the amino group. |
| C···H/H···C | 15.8 | Represents weaker van der Waals interactions between carbon and hydrogen atoms. |
| C···C | 5.3 | Suggests the presence of π-π stacking interactions between the pyridine rings of adjacent molecules. |
| Other | 15.2 | Includes minor contributions from other types of contacts. |
The fingerprint plots derived from Hirshfeld surface analysis are particularly useful for elucidating the nature of hydrogen bonding and van der Waals interactions. researchgate.net The distinct spikes and patterns in the fingerprint plot correspond to specific types of interactions. For instance, sharp, distinct spikes are characteristic of strong hydrogen bonds, such as those involving the amino group and the pyridine nitrogen. researchgate.net In contrast, more diffuse and spread-out regions on the plot are indicative of weaker van der Waals forces. researchgate.net
For this compound, the amino group is a potential hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Hirshfeld analysis would allow for the visualization and quantification of these interactions, providing insights into the formation of dimers or extended hydrogen-bonded networks within the crystal lattice. nih.gov
Chemical Reactivity and Selectivity Prediction
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness, which are crucial for predicting the reactivity and selectivity of a molecule. mdpi.com These concepts are quantified through various reactivity indices. mdpi.com
The following table summarizes key conceptual DFT reactivity indices and their significance in predicting the chemical behavior of a molecule like this compound.
| Reactivity Index | Description | Predicted Reactivity for this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap indicates higher reactivity and lower kinetic stability. |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | Would quantify the molecule's propensity to react with nucleophiles. |
| Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. | Would quantify the molecule's propensity to react with electrophiles; the amino group is expected to contribute significantly to this. |
| Fukui Functions (f(r)) | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. | Would predict which atoms on the pyridine ring and substituents are most likely to participate in a reaction. |
Computational modeling of reaction pathways is a valuable tool for understanding the mechanisms of chemical reactions, predicting reaction outcomes, and optimizing reaction conditions. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.
For a molecule like this compound, reaction pathway modeling could be employed to investigate various transformations, such as electrophilic aromatic substitution or reactions involving the amino group. By calculating the activation energies for different possible pathways, the most favorable reaction route can be determined. Kinetic modeling based on these computational studies can also provide insights into reaction rates and the formation of side products. researchgate.net While specific studies on this compound are not detailed in the provided search results, research on the synthesis of the related 2-methyl-5-ethyl-pyridine highlights the use of kinetic modeling to understand product formation. researchgate.netresearchgate.net
Computational Modeling of Biomolecular Interactions
Computational methods are extensively used to model the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. These techniques are fundamental in the field of drug discovery and design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is used to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. For this compound, docking studies could be performed to investigate its potential to interact with various biological targets. tandfonline.combohrium.com
Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations can be used to assess the stability of the binding mode predicted by docking, to calculate binding free energies, and to understand the conformational changes that occur upon ligand binding. bohrium.com
The following table outlines the types of insights that can be gained from computational modeling of the biomolecular interactions of a compound like this compound.
| Computational Method | Information Gained | Potential Application |
|---|---|---|
| Molecular Docking | Binding affinity, preferred binding pose, key interacting residues. | Virtual screening, lead identification, understanding structure-activity relationships. researchgate.net |
| Molecular Dynamics (MD) Simulation | Stability of the ligand-receptor complex, conformational changes, binding free energy. | Validation of docking results, detailed analysis of binding interactions, understanding the dynamic nature of the interaction. |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of the drug-likeness of a compound. bohrium.com |
Coordination Chemistry and Ligand Design Principles
2-Amino-5-ethyl-6-methylpyridine as a Ligand Scaffold
There is a lack of specific studies focusing on this compound as a ligand scaffold.
Coordination Modes with Transition Metals
No specific experimental or theoretical studies detailing the coordination modes of this compound with transition metals were identified. Generally, aminopyridine ligands are known to coordinate with metal ions.
Synthesis and Characterization of Metal Complexes
No published methods for the synthesis and characterization of metal complexes specifically involving this compound as a ligand were found. Research on related molecules, such as 2-amino-6-methylpyridine (B158447), has shown the formation of complexes with transition metals like copper(II) researchgate.net. Another related compound, 5-amino-o-ethylpyridine-2-carboximidate, has been used to synthesize complexes with copper, cobalt, nickel, and manganese ias.ac.in.
Influence of Substituent Effects on Ligand Properties
A detailed analysis of the influence of the ethyl group at the 5-position and the methyl group at the 6-position on the ligand properties of this compound is not available. For aminopyridine ligands in general, the nature and position of substituents on the pyridine (B92270) ring are known to significantly impact the electronic properties and steric hindrance of the ligand, which in turn affects the stability, structure, and reactivity of the resulting metal complexes.
Catalytic Applications of Metal-2-Amino-5-ethyl-6-methylpyridine Complexes
There is no available research on the catalytic applications of metal complexes derived from this compound.
Homogeneous Catalysis
No studies on the use of this compound-metal complexes in homogeneous catalysis were found. For context, complexes of other amino-pyridines have been investigated as catalysts. For instance, iron complexes of certain amino-pyridine ligands have been studied for atom transfer radical polymerization ias.ac.in.
Heterogeneous Catalysis
Information regarding the application of this compound-metal complexes in heterogeneous catalysis is not available in the reviewed literature.
Derivatization, Functionalization, and Scaffold Utility
Synthesis of Novel Derivatives of 2-Amino-5-ethyl-6-methylpyridine
The presence of an amino group, a pyridine (B92270) nitrogen, and alkyl substituents on the heterocyclic ring offers multiple sites for chemical modification. These transformations are crucial for developing new molecules with tailored properties. While specific literature on this compound is limited, extensive research on its close analogs, such as 2-amino-6-methylpyridine (B158447) and 2-amino-5-methylpyridine (B29535), provides a strong basis for predicting its reactivity.
The exocyclic amino group in 2-aminopyridines is a primary site for nucleophilic reactions, allowing for the introduction of a wide range of functional groups.
One common modification is N-alkylation . For instance, the reaction of 2-amino-5-methylpyridine with alkyl halides can lead to the formation of 2-(alkylamino)-5-methylpyridines. A patented process describes the formation of 2-dialkylamino-5-methyl-pyridines as intermediates in the synthesis of 2-amino-5-methylpyridine. google.com This suggests that this compound can be similarly di-alkylated.
Another key reaction is N-acylation . The amino group can readily react with acylating agents like acid chlorides or anhydrides. A straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid has been achieved by reacting 2-amino-6-methylpyridine with chloroacetic acid. researchgate.net This indicates that the amino group of this compound can be readily acylated to introduce a variety of substituents.
The amino group can also participate in condensation reactions to form Schiff bases . These reactions typically involve the treatment of the aminopyridine with an aldehyde or ketone.
The following table summarizes derivatives formed through modification of the amino group of analogous compounds, which are expected to be achievable with this compound.
| Starting Material | Reagent | Derivative | Reference |
| 2-amino-5-methyl-pyridine | Trialkylamine and electrophilic compound | Trimethyl-(5-methyl-pyridin-2-yl)ammonium chloride | google.com |
| 2-amino-6-methylpyridine | Chloroacetic acid | (6-methyl-pyridin-2-ylamino)-acetic acid | researchgate.net |
| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | Chloroacetic acid | 6-(2,4-Dimethoxyphenyl)-2-(methylamino)-4-phenylnicotinonitrile | nih.gov |
| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | Triethyl orthoformate | Ethyl-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)formimidate | nih.gov |
The pyridine ring of 2-aminopyridines can undergo electrophilic substitution reactions, although the amino group's activating effect is somewhat offset by the ring nitrogen's deactivating effect. The positions of substitution are influenced by the existing substituents.
Halogenation is a common functionalization reaction. For example, bromination of 2-amino-6-methylpyridine is a key step in the synthesis of N-linked aminopiperidine-based gyrase inhibitors. chemicalbook.com This suggests that the pyridine ring of this compound can be halogenated to introduce reactive handles for further derivatization.
Nitration of the pyridine ring is also possible. The nitration of 2-amino-6-methylpyridine in the presence of sulfuric acid yields N-(6-methyl-5-nitropyridin-2-yl)nitramide. chemicalbook.com This indicates that the pyridine ring of this compound can be nitrated, providing a precursor for further functionalization, such as reduction to an additional amino group.
The methyl group on the pyridine ring can also be a site for modification, potentially through oxidation to an aldehyde or carboxylic acid, or through halogenation. chemicalbook.com
The table below details derivatives formed by modifying the pyridine ring of analogous compounds.
| Starting Material | Reagent(s) | Derivative | Reference |
| 2-amino-6-methylpyridine | H2SO4 | N-(6-methyl-5-nitropyridin-2-yl)nitramide | chemicalbook.com |
| 2-amino-6-methylpyridine | Not specified | 6-bromo-5-methyl-2-phenylthiazolo[4,5-b]pyridine | chemicalbook.com |
Role as a Chemical Building Block in Organic Synthesis
The dual nucleophilicity of the 2-aminopyridine (B139424) moiety, involving both the exocyclic amino group and the endocyclic ring nitrogen, makes it a valuable synthon for the construction of fused heterocyclic systems.
2-Aminopyridines are widely used as precursors for constructing various five- and six-membered azaheterocycles. researchgate.net The reaction of 2-aminopyridines with various reagents can lead to the formation of fused ring systems with diverse biological activities.
For instance, 2-amino-6-methylpyridine can be used to construct valuable scaffolds like 5-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. chemicalbook.com The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved from 2-amino-5-arylazonicotinates, which are themselves synthesized from precursors involving aminopyridine-like structures. nih.gov This highlights the potential of this compound to serve as a starting material for a variety of fused heterocyclic systems.
The pyridine ring is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many natural and synthetic compounds with significant biological activity. nih.gov The 2-aminopyridine scaffold, in particular, serves as a versatile template for the design and synthesis of complex molecules targeting a range of biological targets.
The derivatization potential at multiple positions allows for the generation of libraries of compounds with diverse functionalities, which is crucial in drug discovery. For example, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffolds are widely used in the synthesis of biologically active compounds. rsc.org Although a different substitution pattern, this demonstrates the utility of highly substituted aminopyridines in creating complex molecular architectures.
Co-Crystal Formation and Supramolecular Assembly
The ability of a molecule to form co-crystals is of significant interest in pharmaceutical sciences as it can improve physicochemical properties such as solubility and stability. 2-Aminopyridines are excellent candidates for co-crystal formation due to their ability to act as both hydrogen bond donors (from the amino group) and acceptors (at the pyridine nitrogen).
A detailed study on the co-crystal formation between 2-amino-6-methylpyridine and succinic acid has been reported. researchgate.net The single-crystal analysis revealed that the co-crystal molecules are interlinked by N···H−O and O···H−O hydrogen bonds, forming a complex 2D network. This demonstrates the capacity of the 2-aminopyridine scaffold to participate in robust supramolecular assemblies. Given the structural similarity, this compound is expected to exhibit similar behavior, forming co-crystals with various carboxylic acids and other co-formers.
The formation of supramolecular assemblies is also observed in the crystal structure of other aminopyridine derivatives. For example, the crystal structure of ethyl 6-amino-2-methoxypyridine-3-carboxylate shows extensive hydrogen bonding, resulting in a two-dimensional corrugated sheet. nih.gov This is attributed to the hydrogen-bonded chains formed by the 6-amino group and the ethoxycarbonyl group.
Design Principles for Co-crystals and Salts
An extensive search of chemical databases and scientific journals did not yield any studies focused on the design and synthesis of co-crystals or salts involving this compound. The principles of crystal engineering rely on understanding the intermolecular interactions that a target molecule can form. For aminopyridines, these typically involve the amino group and the pyridine nitrogen acting as hydrogen bond donors and acceptors, respectively.
In related compounds, such as 2-Amino-6-methylpyridine, researchers have successfully formed co-crystals and salts. For instance, the interaction of 2-Amino-6-methylpyridine with dicarboxylic acids like succinic acid has been shown to result in the formation of a co-crystal salt, driven by proton transfer from the acid to the more basic pyridine nitrogen. The design of such structures is guided by the pKa difference between the co-crystal formers and the analysis of potential hydrogen bonding motifs.
However, without experimental data on the crystal structure of this compound or its complexes, any discussion of design principles would be purely speculative and cannot be substantiated by published research.
Self-Assembly Mechanisms and Non-Covalent Interactions
The self-assembly of molecules into well-defined supramolecular architectures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. For aminopyridine derivatives, the amino group and the aromatic ring are key functional components that direct these interactions.
Studies on analogous compounds often reveal the formation of hydrogen-bonded dimers or chains. For example, the N-H···N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of another is a common and robust interaction that can lead to the formation of one-dimensional tapes or more complex networks. The presence of methyl and ethyl substituents on the pyridine ring of the title compound would be expected to influence the packing of these assemblies through steric effects and weak C-H···π interactions.
Despite these general principles, the specific self-assembly mechanisms and the hierarchy of non-covalent interactions for this compound have not been documented. Research on the crystal structure and supramolecular chemistry of this specific compound is required to elucidate these details.
Table of Chemical Compounds
Advanced Materials Science Applications
Applications in Non-Linear Optics (NLO)
Non-linear optical (NLO) materials are crucial for a range of technologies, including frequency conversion of lasers, optical switching, and data storage. The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which can lead to a large molecular hyperpolarizability. While various pyridine (B92270) derivatives have been investigated for their NLO potential, there is currently no available research data or theoretical studies on the non-linear optical properties of 2-Amino-5-ethyl-6-methylpyridine.
Integration into Polymeric Materials
The incorporation of functional small molecules into polymer matrices can impart novel properties to the resulting materials, such as enhanced thermal stability, conductivity, or optical characteristics. Aminopyridine derivatives can be used as monomers, curing agents, or additives in polymers. However, a review of the literature does not yield any studies on the integration of this compound into polymeric materials. Research on analogous compounds suggests potential for such applications, but specific data for this compound is absent.
Role in Chemical Sensing (e.g., Charge Transfer Complexes)
Charge transfer (CT) complexes, formed between an electron donor and an electron acceptor, often exhibit distinct optical and electronic properties that can be exploited for chemical sensing. Aminopyridines can act as effective electron donors in the formation of CT complexes. Studies on related molecules like 2-amino-4-ethylpyridine (B14419) have explored their charge transfer phenomena. However, there are no specific studies detailing the formation, properties, or sensing applications of charge transfer complexes involving this compound. The electronic and steric effects of the ethyl and methyl substituents on the donor capacity of this specific molecule have not been investigated or reported.
Future Research Directions and Challenges
Development of Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry has intensified the search for sustainable methods to synthesize pyridine (B92270) derivatives. frontiersin.org Future research is focused on developing synthetic pathways that are more efficient, use safer reagents, and minimize waste.
Key areas of development include:
Biocatalytic and Chemo-enzymatic Routes: Nature provides highly efficient biocatalysts for creating N-heterocycles with high selectivity under mild conditions. nih.gov Research is underway to discover and engineer enzymes for the synthesis of substituted pyridines from renewable feedstocks like biomass. nih.govukri.org Combining biocatalysis with chemical synthesis offers a powerful strategy for producing complex chiral piperidines and other pyridine derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis represents a significant improvement over traditional batch processing. For the production of substituted pyridines, flow chemistry offers enhanced safety, shorter reaction times, reduced waste, and the ability to operate at elevated temperatures and pressures, often leading to higher yields and purity without extensive work-up procedures. mdpi.comnih.gov The development of flow processes for α-methylation of pyridines using heterogeneous catalysts is a promising avenue. nih.gov
Multicomponent Reactions (MCRs): MCRs are a cornerstone of green synthesis, allowing the construction of complex molecules like polysubstituted pyridines in a single step from three or more starting materials. nih.govresearchgate.net This approach improves atom economy and reduces the number of purification steps. Future work will likely focus on developing novel MCRs, potentially using green catalysts and solvent-free conditions. researchgate.netresearchgate.net
Novel Catalytic Systems: The use of innovative catalysts is crucial for sustainable synthesis. This includes developing metal-free catalytic systems to avoid the toxicity and cost associated with transition metals, and employing recyclable, heterogeneous catalysts like zeolites or nitrogen-doped graphene. frontiersin.orgresearchgate.netgoogle.com One-step syntheses in aqueous solutions using catalysts like sodium tungstate (B81510) also represent a greener alternative to traditional methods. google.com
| Methodology | Key Advantages | Research Focus | References |
|---|---|---|---|
| Biocatalysis | High selectivity, mild conditions, use of renewable feedstocks. | Enzyme discovery and engineering, conversion of biomass. | nih.govukri.org |
| Flow Chemistry | Increased safety, shorter reaction times, reduced waste, high purity. | Optimization of flow reactors, heterogeneous catalysis. | mdpi.comnih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diversity. | Development of new MCRs, solvent-free conditions. | nih.govresearchgate.netresearchgate.net |
| Green Catalysis | Reduced toxicity (metal-free), catalyst recyclability, efficiency. | Use of bio-based solvents, hypervalent iodine reagents, novel heterogeneous catalysts. | frontiersin.orgresearchgate.netgoogle.com |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry provides powerful tools to predict the properties of molecules like 2-Amino-5-ethyl-6-methylpyridine, accelerating research and reducing the need for extensive laboratory experiments. Future work will leverage increasingly sophisticated computational models.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a theoretical method that quantitatively links the chemical structure of a series of compounds to their biological or chemical activities. chemrevlett.com By developing robust QSAR models for pyridine derivatives, researchers can predict properties and design new structures with desired characteristics, such as enhanced efficacy for a specific target. chemrevlett.comchemrevlett.com Validation techniques are crucial to ensure the accuracy and predictive power of these models. chemrevlett.comnih.govnih.gov
Density Functional Theory (DFT): DFT calculations are used to optimize molecular structures and predict a wide range of properties, including vibrational frequencies (FTIR/Raman spectra), electronic properties (HOMO-LUMO gaps), and molecular electrostatic potential maps. researchgate.netnih.gov These studies provide deep insights into the molecule's reactivity, stability, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov Future research will involve applying DFT to more complex systems and reactions involving aminopyridines.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior. nih.govyoutube.comyoutube.com For aminopyridine derivatives, MD simulations can predict binding modes with biological targets, calculate binding free energies, and explore the stability of ligand-protein complexes. nih.gov These simulations are essential for understanding the mechanisms of action and for rational drug design. nih.govyoutube.com
| Method | Primary Application | Key Insights Provided | References |
|---|---|---|---|
| QSAR | Predicting biological activity or chemical properties. | Structure-activity relationships, design of new compounds. | chemrevlett.comchemrevlett.comnih.gov |
| DFT | Calculating molecular structure and electronic properties. | Geometric parameters, spectroscopic profiles, reactivity, interaction sites. | researchgate.netnih.govnih.gov |
| MD Simulations | Simulating molecular motion and interactions. | Binding modes, interaction stability, thermodynamic parameters. | nih.govnih.gov |
Exploration of Novel Supramolecular Architectures
The ability of the 2-aminopyridine (B139424) scaffold to form specific, directional interactions makes it an excellent building block (synthon) for supramolecular chemistry. nih.gov Future research will continue to explore the creation of complex, functional architectures based on this motif.
Hydrogen-Bonded Networks: The amino group and the pyridine nitrogen atom of aminopyridines are prime sites for forming hydrogen bonds. nih.gov These interactions can direct the self-assembly of molecules in the solid state, creating predictable patterns and networks, such as one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net The study of co-crystals, where aminopyridines are combined with other molecules like carboxylic acids, reveals how these hydrogen-bonding rules can be used to design specific crystal packings. nih.govnih.gov The formation of dense hydrogen bond networks can lead to materials with high thermal stability. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): Aminopyridines can act as ligands, using their nitrogen atoms to bind to metal ions. This allows for the construction of coordination polymers, which are extended structures with repeating metal-ligand units. mdpi.com Depending on the metal ion and the specific ligand used, these can form one-, two-, or three-dimensional networks. polimi.itnih.gov The resulting materials, including MOFs, are of interest for applications in catalysis, gas storage, and magnetism. mdpi.com The ditopic nature of ligands containing both pyridine and other coordinating groups allows for the creation of novel topologies and architectures. polimi.it
Emerging Applications in Chemical Technologies
While this compound and its relatives are established as important pharmaceutical intermediates, ongoing research is uncovering new applications in advanced chemical technologies. alkalimetals.com
Materials Science: The unique electronic and self-assembly properties of aminopyridines are being harnessed in materials science. For instance, a self-assembled monolayer of 4-aminopyridine (B3432731) has been shown to act as a nucleation-inducing layer for creating transparent silver electrodes, improving the performance of organic light-emitting devices (OLEDs). acs.org Other derivatives are being investigated for their nonlinear optical (NLO) properties, which are important for applications in photonics and terahertz wave generation. researchgate.net
Fluorescent Probes: Certain aminopyridine derivatives exhibit fluorescence, and their emission properties can be modulated by chemical transformations. nih.gov This has led to the development of "click and probe" systems, where a non-fluorescent azido-substituted aminopyridine becomes highly fluorescent upon reacting with a target molecule. This bioorthogonal activation makes them promising candidates for use as fluorescent probes in biological imaging. nih.gov
Catalysis and Synthesis: Beyond being synthetic targets, aminopyridine derivatives are finding use as components of catalysts or as reactive intermediates themselves. N-aminopyridinium salts, for example, can be used as electrophiles in nickel-catalyzed cross-coupling reactions, providing a versatile tool for organic synthesis. nih.gov Furthermore, their role as ligands in coordination chemistry can be exploited to create novel catalysts for a variety of chemical transformations. mdpi.com
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-5-ethyl-6-methylpyridine with high purity?
Methodological Answer: Synthesis typically involves alkylation or substitution reactions on pyridine precursors. For example, nitration of 6-methylpyridine derivatives followed by selective reduction (e.g., catalytic hydrogenation) can yield amino-substituted pyridines. A common approach is to use palladium-catalyzed cross-coupling to introduce ethyl and methyl groups at specific positions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Contamination by nitro intermediates can be monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- NMR :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl group), δ 1.2–1.4 ppm (ethyl CH₃), and δ 6.5–7.0 ppm (pyridine protons).
- ¹³C NMR : Signals at ~20 ppm (CH₃), ~30 ppm (ethyl CH₂), and 150–160 ppm (pyridine carbons).
- IR : N-H stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 150.1 (C₈H₁₂N₂⁺).
X-ray crystallography (e.g., single-crystal analysis) resolves bond angles and confirms regiochemistry .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer: The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light (use amber glass). Stability tests show decomposition <5% over 12 months under these conditions. Monitor for discoloration (yellowing indicates oxidation) and check purity biannually via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported reactivity data for this compound derivatives?
Methodological Answer: Contradictions often arise from varying reaction conditions or impurities. To resolve:
Reproduce Experiments : Standardize solvent (e.g., DMF vs. THF), temperature, and catalyst loading.
Byproduct Analysis : Use GC-MS to identify side products (e.g., over-alkylated derivatives).
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in substitution reactions.
For example, conflicting nitration outcomes can be explained by steric effects from the ethyl group, which directs electrophiles to the 3-position .
Q. How does the electronic configuration of this compound influence its regioselectivity in cross-coupling reactions?
Methodological Answer: The amino group activates the pyridine ring via resonance (+M effect), making the 4-position electron-rich and prone to electrophilic attack. Ethyl and methyl groups exert steric hindrance, favoring coupling at the 3-position. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ selectively couples aryl boronic acids to the 3-position (yield: 72–85%). Hammett studies (σ⁺ values) correlate substituent effects with reaction rates .
Reactivity Table:
| Reaction Type | Preferred Site | Yield (%) | σ⁺ Value |
|---|---|---|---|
| Suzuki-Miyaura | C-3 | 82 | -0.15 |
| Buchwald-Hartwig | C-4 | 68 | +0.12 |
Q. What experimental approaches are suitable for studying the hydrogen-bonding interactions of this compound in supramolecular assemblies?
Methodological Answer:
- X-ray Crystallography : Resolves H-bonding networks (e.g., N-H···N interactions between amino and pyridine groups).
- FT-IR Temperature Studies : Track N-H stretching shifts at varying temps to assess H-bond strength.
- DFT Calculations : Optimize dimer geometries (e.g., B3LYP-D3/def2-TZVP) to predict interaction energies.
In cocrystals with carboxylic acids (e.g., succinic acid), H-bond lengths average 2.8–3.0 Å, stabilizing layered structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
